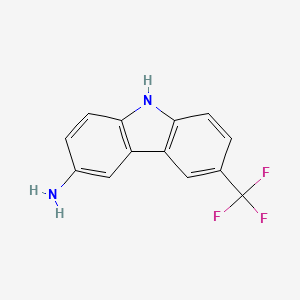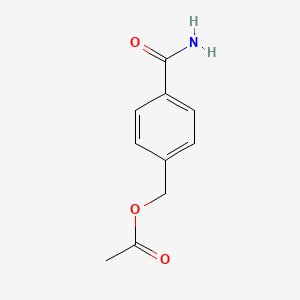
(4-Carbamoylphenyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Carbamoylphenyl)methyl acetate is an organic compound that belongs to the class of esters. Esters are characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carbamoylphenyl)methyl acetate can be achieved through the esterification of 4-carbamoylphenylmethanol with acetic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
4-Carbamoylphenylmethanol+Acetic AcidH2SO4(4-Carbamoylphenyl)methyl acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by utilizing microwave energy to heat the reaction mixture. Parameters such as microwave power, catalyst concentration, and reaction time are carefully controlled to achieve optimal results .
Análisis De Reacciones Químicas
Types of Reactions
(4-Carbamoylphenyl)methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-carbamoylphenylmethanol and acetic acid.
Reduction: Reduction of the ester can produce the corresponding alcohol, 4-carbamoylphenylmethanol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Amines or other nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Hydrolysis: 4-Carbamoylphenylmethanol and acetic acid.
Reduction: 4-Carbamoylphenylmethanol.
Substitution: Various amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Carbamoylphenyl)methyl acetate has diverse applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of various therapeutic agents.
Materials Science: It is used in the development of novel materials with specific properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of (4-Carbamoylphenyl)methyl acetate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways . The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl Acetate: A simple ester with similar chemical properties but different applications.
Methyl Butyrate: Another ester with distinct aroma and flavor properties.
Uniqueness
Propiedades
Número CAS |
650602-26-9 |
|---|---|
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
(4-carbamoylphenyl)methyl acetate |
InChI |
InChI=1S/C10H11NO3/c1-7(12)14-6-8-2-4-9(5-3-8)10(11)13/h2-5H,6H2,1H3,(H2,11,13) |
Clave InChI |
MSMMVTVLMJIQHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CC=C(C=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


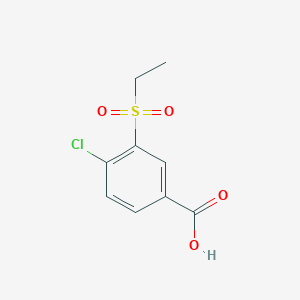
![1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)-](/img/structure/B12605906.png)
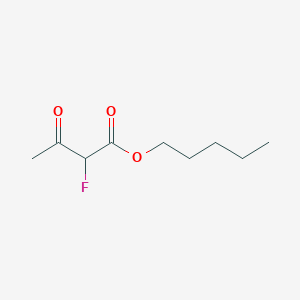
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal](/img/structure/B12605915.png)

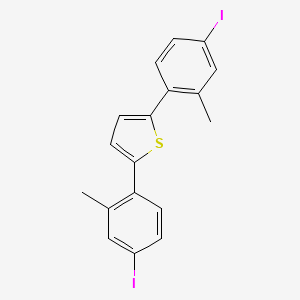
![3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12605929.png)
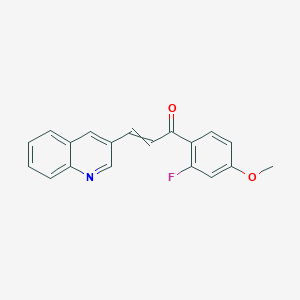
![1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene](/img/structure/B12605945.png)
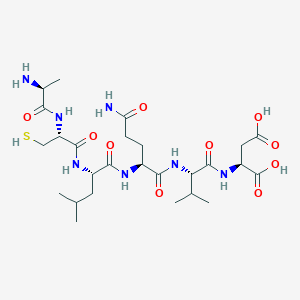

![(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12605958.png)
![Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]-](/img/structure/B12605963.png)
